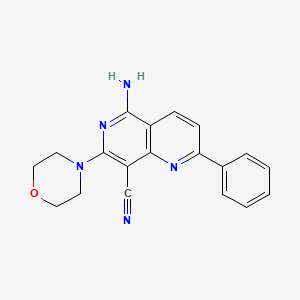
5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of an amino group, a morpholine ring, a phenyl group, and a carbonitrile group attached to a naphthyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Addition of the Morpholine Ring: The morpholine ring can be added through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Incorporation of the Amino Group: The amino group can be introduced through a reductive amination reaction.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine: A compound with a similar morpholine ring and potential biological activities.
1,3,4-Oxadiazole Derivatives: Compounds with a five-membered heterocyclic ring containing nitrogen and oxygen atoms, known for their antimicrobial properties.
Pyrimidines: A family of six-membered heterocyclic compounds that include nucleic acid constituents and have various biological activities.
Uniqueness
5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile is unique due to its combination of functional groups and the naphthyridine core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Numéro CAS |
922522-97-2 |
|---|---|
Formule moléculaire |
C19H17N5O |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
5-amino-7-morpholin-4-yl-2-phenyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C19H17N5O/c20-12-15-17-14(6-7-16(22-17)13-4-2-1-3-5-13)18(21)23-19(15)24-8-10-25-11-9-24/h1-7H,8-11H2,(H2,21,23) |
Clé InChI |
IEQDYKKJLNGIBN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C3=C(C=CC(=N3)C4=CC=CC=C4)C(=N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















